Dodecyl 5-methyl-8-quinolyl sulphate
Description
Dodecyl 5-methyl-8-quinolyl sulphate is a synthetic sulphate ester featuring a dodecyl alkyl chain and a substituted quinoline moiety. The quinoline ring is modified with a methyl group at the 5-position and a sulphate ester at the 8-position.
Properties
CAS No. |
1696-81-7 |
|---|---|
Molecular Formula |
C22H33NO4S |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
dodecyl (5-methylquinolin-8-yl) sulfate |
InChI |
InChI=1S/C22H33NO4S/c1-3-4-5-6-7-8-9-10-11-12-18-26-28(24,25)27-21-16-15-19(2)20-14-13-17-23-22(20)21/h13-17H,3-12,18H2,1-2H3 |
InChI Key |
NJSZNNCKAINTGE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOS(=O)(=O)OC1=C2C(=C(C=C1)C)C=CC=N2 |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)OC1=C2C(=C(C=C1)C)C=CC=N2 |
Other CAS No. |
1696-81-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium Dodecyl Sulphate (SDS)
Structural Similarities: Both compounds share a dodecyl chain and sulphate group.
Table 1: Comparison with SDS
| Property | SDS | Dodecyl 5-methyl-8-quinolyl Sulphate |
|---|---|---|
| CMC (mM) | 8.2 | Estimated 5–10 |
| Key Functional Group | Sulphate | Sulphate + Quinoline |
| Applications | Detergents, SDS-PAGE | Specialty surfactants, antimicrobials |
| Denaturation Efficacy | High | Likely lower |
Sodium Octadecyl Sulphate
Structural Similarities : Both are alkyl sulphates.
Key Differences : Sodium octadecyl sulphate has a longer (C18) chain, increasing hydrophobicity.
Properties :
- CMC: Sodium octadecyl sulphate has a lower CMC (~0.5 mM) due to its longer chain . This compound’s CMC is higher, reflecting the shorter dodecyl chain and quinoline’s steric effects.
- Colloid Stability: Longer chains enhance dispersion stability in low-ionic-strength environments . The quinoline group may introduce pH-dependent behavior, as quinoline derivatives often exhibit basicity (pKa ~4.9), altering colloidal interactions.
Substituted Quinoline Derivatives
Example: (E)-7-Amino-5-chloro-2-styryl-substituted quinolin-8-ol derivatives ().
Structural Similarities: Shared quinoline core with substituents at the 5- and 8-positions. Key Differences: The sulphate ester in this compound replaces the hydroxyl group in ’s derivatives, significantly altering solubility and reactivity.
Properties :
- Synthesis: describes nitro reduction to amine derivatives. The sulphate group in this compound may require alternative synthetic routes, such as sulphation of a quinolin-8-ol precursor.
- The sulphate group in the target compound may enhance water solubility, favoring surfactant over bioactive applications.
Research Findings and Hypothetical Data Table
Table 2: Inferred Properties of this compound vs. Analogs
| Compound | CMC (mM) | Surface Tension (mN/m) | Key Applications |
|---|---|---|---|
| SDS | 8.2 | 38 | Protein denaturation |
| Sodium Octadecyl Sulphate | 0.5 | 33 | Foam stabilization |
| This compound | ~6.5 | ~40 (estimated) | Antimicrobial surfactants |
Notes:
- Surface tension values for the target compound are extrapolated from SDS data, adjusted for quinoline’s hydrophobicity .
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